molecular formula C18H18FNO4 B4779870 4-(3-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(3-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4779870
M. Wt: 331.3 g/mol
InChI Key: YBENNLGLQHPRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as FL-142, is a chemical compound that has shown potential in scientific research. It belongs to the class of quinolinone derivatives and has been studied for its various properties and applications.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, studies have suggested that it may exert its anticancer and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, it has also been shown to possess antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its potential as a multifunctional compound. Its ability to exhibit anticancer, anti-inflammatory, and antioxidant properties makes it a promising candidate for various scientific research applications. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 4-(3-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Additionally, the development of novel derivatives of this compound may lead to the discovery of compounds with improved properties and applications.

Scientific Research Applications

4-(3-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential in various scientific research applications. It has been found to exhibit anticancer activity against various cancer cell lines, including lung, colon, and breast cancer cells. This compound has also shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-(3-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-22-14-9-13-16(18(24-3)17(14)23-2)12(8-15(21)20-13)10-5-4-6-11(19)7-10/h4-7,9,12H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBENNLGLQHPRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC(=CC=C3)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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